Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a difluoromethyl group and a fluorine atom attached to the imidazo[1,2-a]pyridine ring
Mechanism of Action
Target of Action
Similar compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity against certain bacteria .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step involves the construction of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl bromide or iodide.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the ester group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving fluorinated compounds.
Materials Science: The compound’s properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate: Lacks the difluoromethyl and fluorine groups, resulting in different chemical properties and applications.
2-(2-Pyridyl)imidazo[1,2-a]pyridine: Contains a pyridyl group instead of the difluoromethyl and fluorine groups, leading to variations in reactivity and biological activity.
The presence of the difluoromethyl and fluorine groups in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMZJHXJCULQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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